molecular formula C11H9IN2O2 B13429726 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13429726
M. Wt: 328.11 g/mol
InChI Key: WEQVUXIQYFYQOI-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of iodine, methyl, phenyl, and carboxylic acid groups, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine to form a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 4-iodo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid imparts unique reactivity and biological properties. This makes it a valuable compound for specific applications where iodine’s electronic effects and steric properties are advantageous .

Properties

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

4-iodo-2-methyl-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9IN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16)

InChI Key

WEQVUXIQYFYQOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)I)C(=O)O

Origin of Product

United States

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